3-({1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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Overview
Description
3-({1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a useful research compound. Its molecular formula is C28H29ClN2O4 and its molecular weight is 493. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Research on novel piperazine substituted naphthalimide model compounds, including derivatives with structural similarities to the requested compound, reveals significant findings regarding their luminescent properties and potential as pH probes due to their fluorescence quantum yields and behavior in different pH environments. The studies also discuss the mechanism of photo-induced electron transfer (PET) from alkylated amine donors to the naphthalimide moiety, highlighting the influence of molecular structure on luminescent behavior and electron transfer processes (Gan et al., 2003).
Anticancer Activities
Several substituted naphthalimides, akin to the queried compound, have been evaluated for their anticancer properties, demonstrating significant activity across various human tumor cell lines. Notably, compounds with hydroxyalkyl naphthalimide structures have shown potential as antitumor agents, with effects including cell cycle arrest and apoptosis induction in tumor cells, without cytotoxicity against human peripheral blood mononuclear cells (PBMCs). These findings suggest a promising avenue for the development of new anticancer agents (Mukherjee et al., 2010).
Synthesis Methodologies for Heterocyclic Compounds
Research into the synthesis of functionally substituted enamines and their rearrangement reactions offers insights into the formation of tetrahydroquinolinone and nicotinonitrile derivatives. These studies provide valuable information on novel synthetic pathways that could be applicable to the synthesis of compounds with similar structures to the queried compound, underscoring the versatility and potential of these methods in generating diverse heterocyclic compounds (Moustafa et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent binding inhibition activity against receptors such as the corticotropin-releasing factor 1 (crf1) receptor .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human hepatic microsomes , which could impact the bioavailability of the compound.
Properties
IUPAC Name |
2-[[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O4/c1-18-14-22(8-9-25(18)29)35-17-21(32)16-30-12-10-19(11-13-30)15-31-27(33)23-6-2-4-20-5-3-7-24(26(20)23)28(31)34/h2-9,14,19,21,32H,10-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLNJLJSYQPYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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